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This guide provides an in-depth analysis of the experimentally determined properties of 4-(4-
Methylphenylsulfonamido)benzoic acid, a molecule of significant interest in medicinal

chemistry and materials science. As a Senior Application Scientist, the objective is to present a

clear, data-driven comparison based on published research, focusing on the structural and

vibrational properties of this compound. This document is intended for researchers, scientists,

and professionals in drug development who require a technical understanding of this

molecule's characteristics.

Introduction: The Significance of Sulfonamide
Derivatives
Sulfonamides are a cornerstone in the development of therapeutic agents, exhibiting a wide

range of biological activities.[1] The compound 4-(4-Methylphenylsulfonamido)benzoic acid
incorporates the key sulfonamide linkage, bridging a p-toluenesulfonyl group and a 4-

aminobenzoic acid moiety. Understanding the precise three-dimensional structure and

vibrational characteristics of this molecule is paramount for elucidating its structure-activity

relationships and for the rational design of new derivatives.
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This guide will focus on the experimental data obtained from single-crystal X-ray diffraction and

Fourier-transform infrared (FT-IR) spectroscopy. While a direct comparison with calculated

properties from computational methods like Density Functional Theory (DFT) for this specific

molecule is not readily available in the current literature, this guide lays the groundwork for

such future studies by presenting a robust set of experimental data.

Experimental Methodologies: A Validated Approach
The synthesis and characterization of 4-(4-Methylphenylsulfonamido)benzoic acid have

been reported, providing a reliable foundation for its analysis. The experimental workflow

ensures the integrity of the data presented.

Synthesis Protocol
The synthesis of 4-(4-Methylphenylsulfonamido)benzoic acid is typically achieved through

the reaction of p-toluenesulfonyl chloride with 4-aminobenzoic acid. A common procedure

involves stirring a mixture of these reactants in an aqueous solution at room temperature. The

product can then be precipitated by acidification. For crystallographic studies, single crystals

are often grown by recrystallization from a suitable solvent, such as N,N-dimethylformamide

(DMF).[2]
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Caption: A generalized experimental workflow for the synthesis and characterization of 4-(4-
Methylphenylsulfonamido)benzoic acid.

Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic

arrangement within a crystalline solid. The data presented in this guide were collected using a

Bruker SMART CCD area-detector diffractometer with Mo Kα radiation.[2] This technique

allows for the accurate measurement of bond lengths, bond angles, and dihedral angles,

providing a detailed three-dimensional model of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 4-(4-
Methylphenylsulfonamido)benzoic acid, typically recorded using a KBr pellet, reveals

characteristic vibrational frequencies for its key functional groups, including the carboxylic acid,

sulfonamide, and aromatic rings.

Molecular Structure: An Experimental Perspective
The molecular structure of 4-(4-Methylphenylsulfonamido)benzoic acid has been

determined by single-crystal X-ray diffraction. Interestingly, the conformation of the molecule

can be influenced by the presence of solvent molecules in the crystal lattice.

Caption: A schematic representation of the molecular structure of 4-(4-
Methylphenylsulfonamido)benzoic acid.

Bond Lengths and Angles
The experimentally determined bond lengths and angles are within the expected ranges for

similar sulfonamide structures.[1] In the unsolvated crystal structure, the molecule exists as a

centrosymmetric dimer, with adjacent molecules linked by pairs of O—H⋯O hydrogen bonds, a

typical arrangement for carboxylic acids.[1]
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Parameter Experimental Value (Å)

S1=O3 1.424(2)

S1=O4 1.433(2)

S1—N1 1.636(2)

S1—C8 1.758(3)

C7=O1 1.258(4)

C7—O2 1.272(4)

N1—C1 1.429(3)

Table 1: Selected experimental bond lengths for 4-(4-Methylphenylsulfonamido)benzoic
acid. Data from single-crystal X-ray diffraction.

Parameter Experimental Value (°)

O3—S1—O4 120.3(1)

O3—S1—N1 107.5(1)

O4—S1—N1 107.3(1)

O3—S1—C8 108.0(1)

O4—S1—C8 107.6(1)

N1—S1—C8 105.6(1)

C1—N1—S1 123.6(2)

Table 2: Selected experimental bond angles for 4-(4-Methylphenylsulfonamido)benzoic acid.

Data from single-crystal X-ray diffraction.

Molecular Conformation and Crystal Packing
The conformation of 4-(4-Methylphenylsulfonamido)benzoic acid is notably different in its

solvated and unsolvated forms.
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Unsolvated Form: The dihedral angle between the two aromatic rings is 35.47 (10)°.[1] The

crystal packing is dominated by hydrogen bonds, with adjacent dimers further linked through

C—H⋯O and N—H⋯O interactions.[1]

N,N-Dimethylformamide (DMF) Solvate: In the presence of DMF, the C—S—N—C torsion

angle is -64.55 (17)°, defining a more folded conformation.[2] The dihedral angle between

the benzene rings increases significantly to 83.367 (6)°.[2] The crystal packing in this form

involves intermolecular N—H⋯O and O—H⋯O hydrogen bonds that link the molecules into

a chain.[2]

This conformational flexibility is a critical consideration in drug design, as the molecule's shape

can influence its binding to biological targets.

Vibrational Properties: An FT-IR Perspective
The FT-IR spectrum of 4-(4-Methylphenylsulfonamido)benzoic acid provides a vibrational

fingerprint of the molecule. The key absorption bands can be assigned to the characteristic

vibrations of its functional groups. The following table summarizes the prominent experimental

FT-IR peaks observed for the DMF solvate.[2]
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Wavenumber (cm⁻¹) Intensity Assignment

3423 Strong
O-H stretching (carboxylic

acid)

3198 Very Strong N-H stretching (sulfonamide)

3059 Weak Aromatic C-H stretching

2928 Strong
Aliphatic C-H stretching

(methyl group)

2510 Medium
O-H stretching (hydrogen-

bonded dimer)

1693 Very Strong
C=O stretching (carboxylic

acid)

1635 Very Strong C=C stretching (aromatic)

1607 Strong C=C stretching (aromatic)

1334 Strong Asymmetric SO₂ stretching

1159 Very Strong Symmetric SO₂ stretching

923 Strong O-H out-of-plane bending

Table 3: Key experimental FT-IR absorption bands for 4-(4-
Methylphenylsulfonamido)benzoic acid N,N-dimethylformamide monosolvate.[2]

The strong absorptions corresponding to the O-H, N-H, C=O, and SO₂ stretching vibrations are

particularly useful for confirming the presence of the carboxylic acid and sulfonamide functional

groups.

Future Directions: The Need for Computational
Corroboration
While the experimental data provide a solid foundation for understanding the properties of 4-(4-
Methylphenylsulfonamido)benzoic acid, a comprehensive comparison with theoretical
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calculations is currently lacking in the literature. Computational studies, such as those

employing Density Functional Theory (DFT), would be invaluable for:

Corroborating Experimental Geometries: Comparing the calculated bond lengths, angles,

and dihedral angles with the X-ray diffraction data can provide insights into the accuracy of

the computational methods and the effects of crystal packing forces.

Assigning Vibrational Spectra: DFT calculations can predict the vibrational frequencies and

intensities, aiding in the definitive assignment of the experimental FT-IR and Raman spectra.

Predicting Spectroscopic and Electronic Properties: Computational models can be used to

predict NMR chemical shifts, electronic transitions (UV-Vis spectra), and other molecular

properties that may be challenging to measure experimentally.

The absence of experimental NMR data in the readily available literature for this specific

compound also represents a gap that future research could address to provide a more

complete characterization.

Conclusion
This guide has presented a detailed comparison of the experimentally determined structural

and vibrational properties of 4-(4-Methylphenylsulfonamido)benzoic acid based on single-

crystal X-ray diffraction and FT-IR spectroscopy. The data reveal a molecule with significant

conformational flexibility, influenced by its crystalline environment. The key structural

parameters and vibrational frequencies have been tabulated to serve as a valuable resource

for researchers in medicinal chemistry and related fields. The clear need for complementary

computational studies and more extensive spectroscopic characterization, particularly NMR,

highlights promising avenues for future investigations into this important sulfonamide

derivative.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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